

Fura-2 Pentapotassium Salt: A Technical Guide to its Spectral Properties and Application

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Compound of Interest

Compound Name: Fura-2 pentapotassium

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This in-depth technical guide provides a comprehensive overview of the core spectral and physicochemical properties of **Fura-2 pentapotassium** salt, a ratiometric fluorescent indicator widely used for the quantification of intracellular calcium. This document outlines detailed experimental protocols for its use and calibration, and visualizes key concepts and pathways to facilitate a deeper understanding of its application in cellular signaling research.

Core Properties of Fura-2

Fura-2 is a high-affinity, UV-excitable fluorescent dye that binds to free intracellular calcium ($[Ca^{2+}]_i$).^[1] Its pentapotassium salt form is a membrane-impermeant version of the indicator, requiring direct introduction into the cytoplasm. The key advantage of Fura-2 lies in its ratiometric nature; upon binding to Ca^{2+} , it exhibits a shift in its excitation spectrum, allowing for the precise determination of $[Ca^{2+}]_i$ independent of variables such as dye concentration, cell thickness, or photobleaching.^{[2][3]}

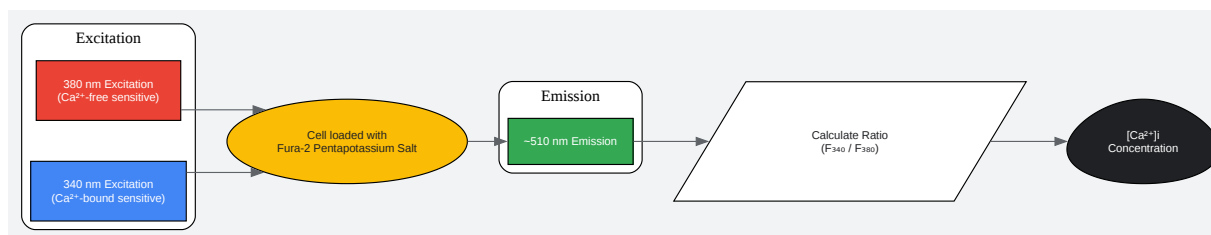
Physicochemical and Spectral Data

The quantitative spectral and chemical characteristics of Fura-2 are summarized below. These values are crucial for instrument setup, experimental design, and data analysis.

Property	Value	References
Chemical Formula	$C_{29}H_{22}K_5N_3O_{14}$	
Molecular Weight	831.99 g/mol	[4]
Excitation Maximum (Ca^{2+} -free)	~363-380 nm	
Excitation Maximum (Ca^{2+} -bound)	~335-340 nm	
Emission Maximum	~505-510 nm	[4]
Dissociation Constant (K_d) for Ca^{2+}	~145 nM	[4]
Extinction Coefficient (ϵ) at 363 nm (Ca^{2+} -free)	~27,000 $M^{-1}cm^{-1}$	
Extinction Coefficient (ϵ) at 335 nm (Ca^{2+} -bound)	~35,000 $M^{-1}cm^{-1}$	
Quantum Yield (Φ_f) (Ca^{2+} -free)	~0.23	
Quantum Yield (Φ_f) (Ca^{2+} -bound)	~0.49	
Form	Yellow powder	
Solubility	Soluble in aqueous buffers (pH > 6)	[2]

Ratiometric Measurement of Intracellular Calcium

The ratiometric measurement of $[Ca^{2+}]_i$ using Fura-2 involves exciting the dye at two different wavelengths—one near the isosbestic point (where fluorescence is independent of Ca^{2+} concentration, ~360 nm) and one at the Ca^{2+} -sensitive wavelength (~340 nm or ~380 nm). The ratio of the fluorescence intensities emitted at ~510 nm when excited at these two wavelengths is then used to calculate the precise intracellular calcium concentration.



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Figure 1: Logical workflow of ratiometric calcium measurement with Fura-2.

Experimental Protocols

As **Fura-2 pentapotassium** salt is membrane-impermeant, it must be introduced into the cytoplasm of cells through physical means such as microinjection or scrape loading.

Cell Loading Protocols

This method is suitable for single-cell analysis and allows for precise control over the intracellular dye concentration.

Materials:

- **Fura-2 pentapotassium** salt
- Injection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)
- Micropipettes (tip diameter < 1 µm)
- Micromanipulator and injection system
- Inverted fluorescence microscope

Procedure:

- Prepare Fura-2 Solution: Dissolve **Fura-2 pentapotassium** salt in the injection buffer to a final concentration of 1-10 mM.
- Cell Preparation: Plate cells on a glass-bottom dish or coverslip to allow for visualization on an inverted microscope.
- Micropipette Loading: Backfill a micropipette with the Fura-2 solution.
- Microinjection: Under microscopic guidance, use the micromanipulator to position the micropipette and penetrate the cell membrane. Inject a small volume of the Fura-2 solution (typically 1-5% of the cell volume).
- Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C before imaging to ensure even distribution of the dye within the cytoplasm.

Scrape loading is a method for loading a large number of adherent cells simultaneously.

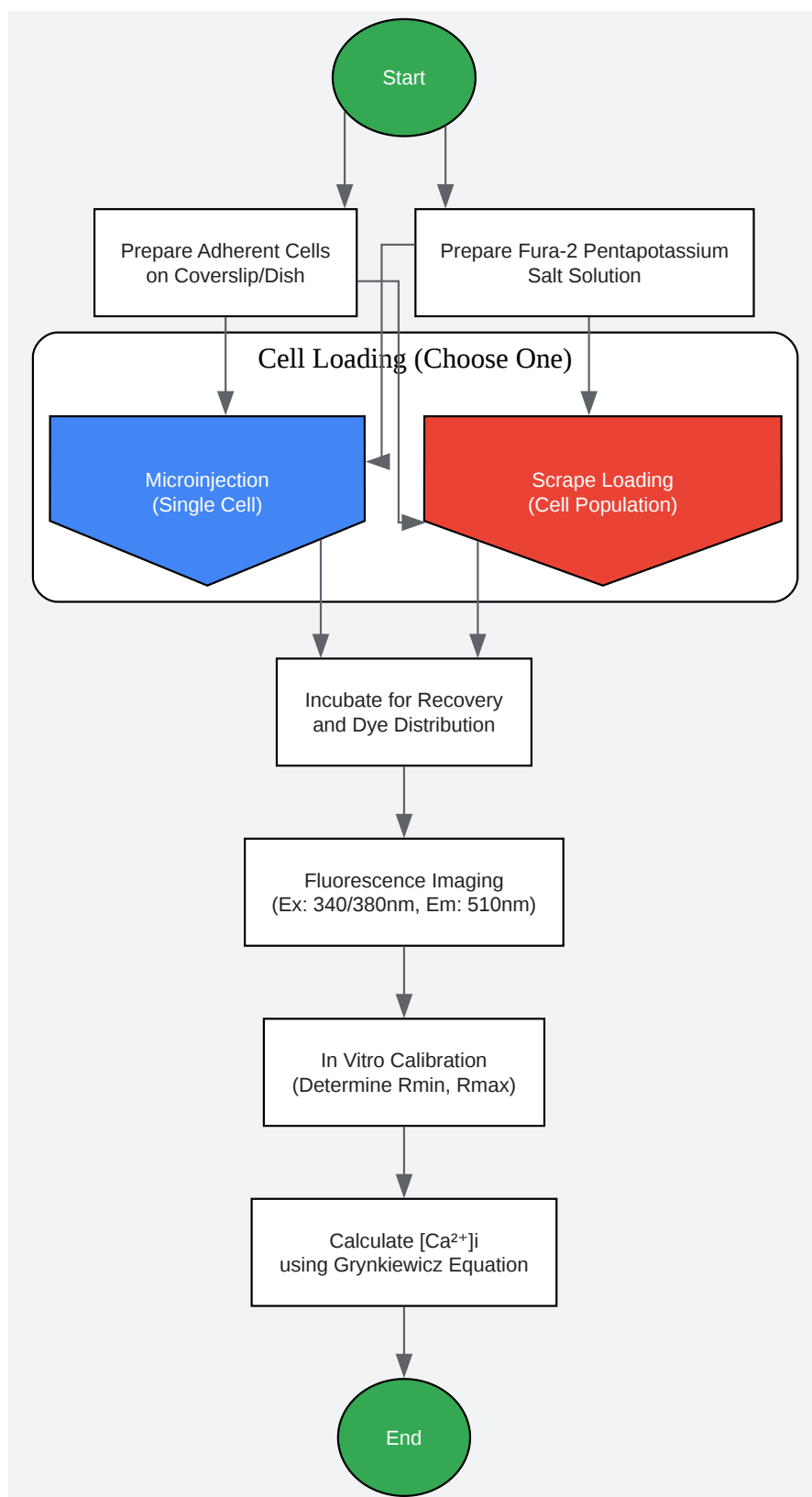
Materials:

- **Fura-2 pentapotassium** salt
- Loading buffer (e.g., Ca^{2+} -free PBS)
- Cell scraper
- Petri dish of adherent cells

Procedure:

- Prepare Fura-2 Solution: Dissolve **Fura-2 pentapotassium** salt in the loading buffer to a final concentration of 100-500 μM .
- Cell Preparation: Grow cells to a confluent monolayer in a petri dish.
- Loading: Wash the cells once with the loading buffer. Remove the buffer and add a small volume of the Fura-2 solution to the dish, just enough to cover the cell monolayer.

- **Scraping:** Gently scrape the cells off the dish using a cell scraper. The mechanical stress of scraping transiently permeabilizes the cell membrane, allowing the Fura-2 to enter the cytoplasm.
- **Incubation:** Transfer the cell suspension to a tube and incubate at room temperature for 5-10 minutes to allow the cell membranes to reseal.
- **Washing:** Pellet the cells by gentle centrifugation and wash twice with fresh loading buffer to remove extracellular Fura-2.
- **Resuspension:** Resuspend the cells in the desired experimental buffer and allow them to recover for 30-60 minutes before measurement.



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Figure 2: Experimental workflow for measuring $[Ca^{2+}]_i$ with **Fura-2 pentapotassium** salt.

In Vitro Calibration and Calcium Concentration Calculation

To accurately determine the intracellular calcium concentration, an in vitro calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Materials:

- **Fura-2 pentapotassium salt**
- Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
- Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
- Fluorometer or fluorescence microscope with the same settings as the experiment.

Procedure:

- **Prepare Fura-2 Solutions:** Prepare two solutions of **Fura-2 pentapotassium salt** (at the same concentration used in the cellular experiments) in the calcium-free buffer and the calcium-saturating buffer.
- **Measure Rmin:** Measure the fluorescence intensity at 510 nm with excitation at 340 nm and 380 nm for the Fura-2 solution in the calcium-free buffer. Calculate the ratio $R_{min} = F_{340}(\text{free}) / F_{380}(\text{free})$.
- **Measure Rmax:** Measure the fluorescence intensity at 510 nm with excitation at 340 nm and 380 nm for the Fura-2 solution in the calcium-saturating buffer. Calculate the ratio $R_{max} = F_{340}(\text{sat}) / F_{380}(\text{sat})$.
- **Measure Sf2/Sb2:** This is the ratio of fluorescence intensities at 380 nm for the calcium-free and calcium-saturating conditions. $Sf2/Sb2 = F_{380}(\text{free}) / F_{380}(\text{sat})$.

Calcium Concentration Calculation: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

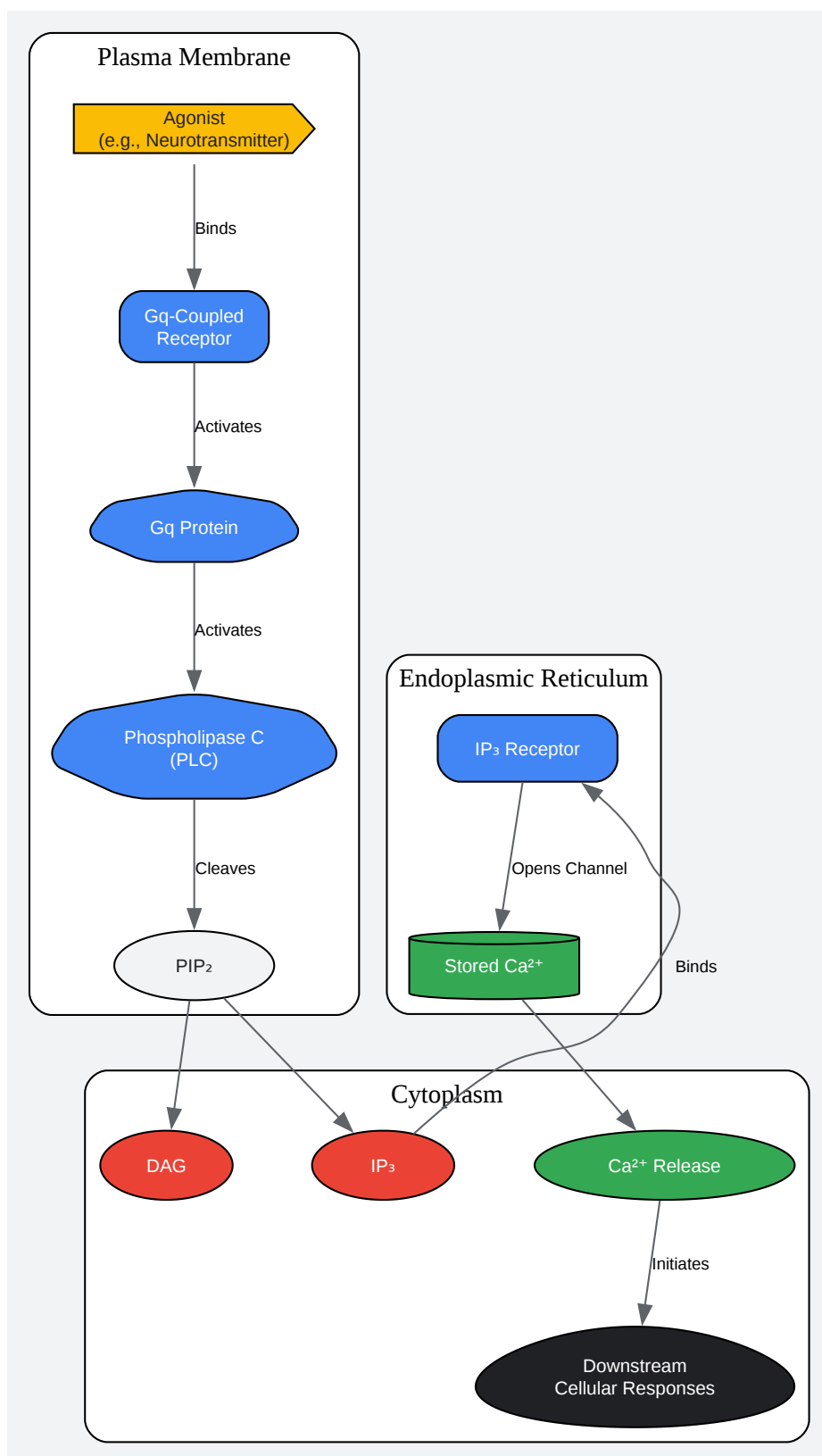
$$[Ca^{2+}]_i = K_d * [(R - R_{min}) / (R_{max} - R)] * (Sf2 / Sb2)$$

Where:

- $[Ca^{2+}]_i$ is the intracellular free calcium concentration.
- K_d is the dissociation constant of Fura-2 for Ca^{2+} (~145 nM).
- R is the experimentally measured fluorescence ratio (F_{340} / F_{380}).
- R_{min} is the ratio in the absence of calcium.
- R_{max} is the ratio at calcium saturation.
- $Sf2 / Sb2$ is the ratio of fluorescence intensities at 380 nm for Ca^{2+} -free and Ca^{2+} -bound Fura-2.

Application in Signaling Pathway Analysis

Fura-2 is a powerful tool for investigating calcium signaling pathways, such as those initiated by G protein-coupled receptors (GPCRs). For example, the activation of Gq-coupled GPCRs leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP_2) into inositol 1,4,5-trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca^{2+} into the cytoplasm, a response that can be precisely measured using Fura-2.



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Figure 3: GPCR-mediated calcium signaling pathway via Gq and PLC.

Conclusion

Fura-2 pentapotassium salt remains an invaluable tool for the quantitative analysis of intracellular calcium dynamics. Its ratiometric properties provide a robust and reliable method for measuring $[Ca^{2+}]_i$, making it particularly well-suited for investigating the intricate roles of calcium in a wide array of cellular processes and for screening compounds that modulate these pathways in drug development. Careful adherence to the described loading and calibration protocols is essential for obtaining accurate and reproducible data.

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